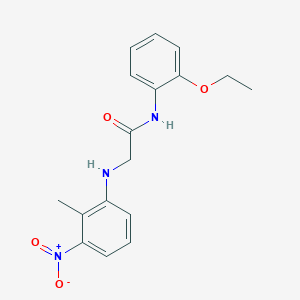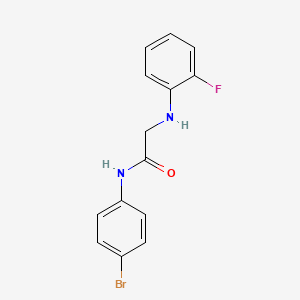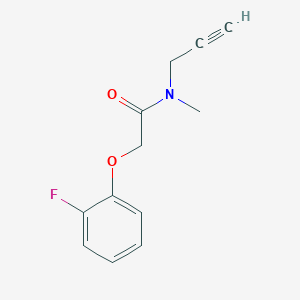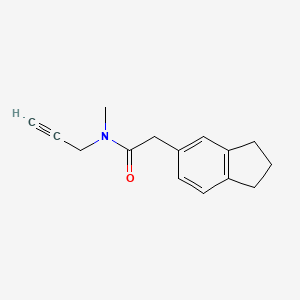
N-(2-ethoxyphenyl)-2-(2-methyl-3-nitroanilino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-2-(2-methyl-3-nitroanilino)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethoxy group attached to a phenyl ring, a nitro group, and a methyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-(2-methyl-3-nitroanilino)acetamide typically involves the following steps:
Acylation: The reaction of the nitrated aniline with an acylating agent to form the acetamide.
The reaction conditions for these steps often involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acylation processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-(2-methyl-3-nitroanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different products.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-(2-methyl-3-nitroanilino)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-(2-methyl-3-nitroanilino)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy and methyl groups may also influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyphenyl)-2-(2-methyl-3-aminoanilino)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(2-ethoxyphenyl)-2-(2-methyl-3-chloroanilino)acetamide: Contains a chloro group instead of a nitro group.
N-(2-ethoxyphenyl)-2-(2-methyl-3-hydroxyanilino)acetamide: Features a hydroxy group in place of the nitro group.
Uniqueness
N-(2-ethoxyphenyl)-2-(2-methyl-3-nitroanilino)acetamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the ethoxy, methyl, and nitro groups in the same molecule provides a unique profile of properties that can be exploited for various applications.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-methyl-3-nitroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-3-24-16-10-5-4-7-14(16)19-17(21)11-18-13-8-6-9-15(12(13)2)20(22)23/h4-10,18H,3,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCSKOPAPHBTMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CNC2=C(C(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(2-cyanoethyl)pyrazol-3-yl]-3-(5-propan-2-yl-1H-pyrazol-3-yl)urea](/img/structure/B7672811.png)
![2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B7672822.png)
![4-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfonyl]butanenitrile](/img/structure/B7672825.png)
![5-[4-(dimethylamino)pyridine-2-carbonyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7672832.png)
![N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7672836.png)
![5-Fluoro-1-[2-(3-methoxyphenoxy)ethyl]pyridin-2-one](/img/structure/B7672845.png)


![[2-[(4-Hydroxy-3,5-dimethylphenyl)methylamino]-2-oxoethyl] 3-amino-4-chlorobenzoate](/img/structure/B7672864.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-(2-methoxyethyl)acetamide](/img/structure/B7672869.png)
![N-[(3-bromophenyl)methyl]-1-cyclopropyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B7672876.png)

![5-(3,8-dioxa-11-azaspiro[5.6]dodecan-11-ylmethyl)-N-methyl-N-propan-2-ylpyridin-2-amine](/img/structure/B7672889.png)
![4-[(4-Bromo-3-chlorophenyl)methylsulfonyl]butanenitrile](/img/structure/B7672897.png)
